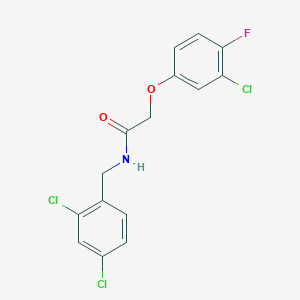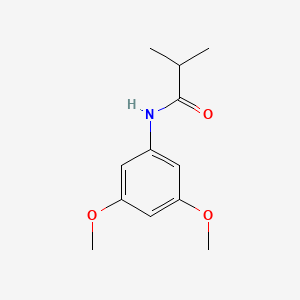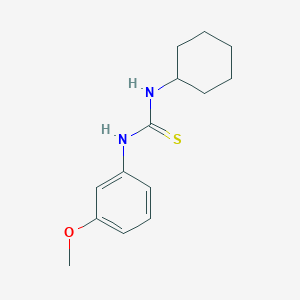
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, also known as CFN-99554-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or pathways involved in inflammation, cancer, and fungal growth. For example, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of Candida albicans. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory, anticancer, and antifungal properties. However, there are also some limitations to using 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research related to 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its activity. Another area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to evaluate the efficacy and safety of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with acetic anhydride and a catalyst to yield the final product, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO2/c16-10-2-1-9(12(17)5-10)7-20-15(21)8-22-11-3-4-14(19)13(18)6-11/h1-6H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWCYEFYIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)